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Introduction

Sar405 is a potent and highly selective, ATP-competitive inhibitor of the class III

phosphoinositide 3-kinase (PI3K), Vacuolar protein sorting 34 (Vps34).[1][2] Vps34 is a crucial

enzyme in fundamental cellular processes, including the initiation of autophagy and the

regulation of endosomal trafficking.[3][4][5] Its product, phosphatidylinositol 3-phosphate

(PI(3)P), acts as a key signaling lipid, recruiting effector proteins to mediate membrane

dynamics.[4] Dysregulation of Vps34 activity has been implicated in various diseases, including

cancer and neurodegenerative disorders, making it a significant target for therapeutic

intervention.[6] Sar405 has emerged as a first-in-class inhibitor that allows for the specific

interrogation of Vps34 function, offering a valuable tool for both basic research and drug

development.[2] This technical guide provides a comprehensive overview of Sar405, including

its mechanism of action, quantitative data, detailed experimental protocols, and its effects on

key signaling pathways.

Core Mechanism of Action
Sar405 exerts its inhibitory effect by binding to the ATP-binding cleft of Vps34, thereby

preventing the phosphorylation of its substrate, phosphatidylinositol (PI), to form PI(3)P.[7][8][9]

The exquisite selectivity of Sar405 for Vps34 over other PI3K classes and protein kinases is
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attributed to its unique molecular interactions within the ATP binding site.[8][9] By inhibiting

Vps34, Sar405 effectively blocks two major cellular pathways:

Autophagy: Vps34 is a core component of the pre-autophagosomal structure and is essential

for the formation of autophagosomes.[4] Sar405-mediated inhibition of Vps34 prevents the

generation of PI(3)P on the phagophore, thereby halting the recruitment of downstream

autophagy-related proteins and blocking autophagosome formation.[6][7] This leads to the

inhibition of autophagy induced by various stimuli, including starvation and mTOR inhibition.

[2][6]

Vesicle Trafficking: Vps34 plays a critical role in the maturation of endosomes and the

trafficking of cargo from late endosomes to lysosomes.[1][3][5] Inhibition of Vps34 by Sar405
disrupts this process, leading to the accumulation of swollen late endosomes and impaired

lysosomal function.[7]

Quantitative Data
The potency and selectivity of Sar405 have been characterized in various biochemical and

cellular assays. The following tables summarize the key quantitative data for Sar405.

Table 1: Biochemical Activity of Sar405

Parameter Value Species
Assay
Conditions

Reference

IC50 (Vps34) 1.2 nM Human

Recombinant

Vps34 kinase

assay

[2]

Kd 1.5 nM Human
Surface Plasmon

Resonance
[2][9]

Residence Half-

life (t1/2)
3.8 min Human

Surface Plasmon

Resonance
[9]

Table 2: Cellular Activity of Sar405
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Parameter Cell Line Value Assay Reference

IC50

(Autophagosome

Formation)

H1299 (GFP-

LC3)
42 nM

mTOR inhibition-

induced

autophagy

[2][7]

IC50

(Autophagy)
HeLa (GFP-LC3) 419 nM

Starvation-

induced

autophagy

[7]

IC50 (GFP-FYVE

Relocalization)
HeLa 27 nM

Vps34 cellular

activity
[7]

Table 3: Kinase Selectivity of Sar405

Kinase Family Activity Notes Reference

Class I PI3Ks
No significant

inhibition

Highly selective over

class I isoforms.
[7]

Class II PI3Ks
No significant

inhibition

Highly selective over

class II isoforms.
[7]

mTOR
No significant

inhibition

Highly selective over

mTOR.
[7]

Protein Kinases No significant activity
Profiled against a

large panel of kinases.
[7]

Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of

Sar405.

Vps34 Kinase Activity Assay (In Vitro)
This assay measures the ability of Sar405 to inhibit the enzymatic activity of recombinant

Vps34.
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Materials:

Recombinant human Vps34/Vps15 complex

Phosphatidylinositol (PI) substrate

[γ-³²P]ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.03%

CHAPS, 2 mM DTT)

Sar405 (in DMSO)

Stop solution (e.g., 1 M HCl)

Thin Layer Chromatography (TLC) plates

TLC running buffer (e.g., Chloroform:Methanol:Ammonia:Water)

Phosphorimager or X-ray film

Procedure:

Prepare serial dilutions of Sar405 in DMSO.

In a reaction tube, add the kinase reaction buffer, PI substrate, and the desired

concentration of Sar405 or DMSO (vehicle control).

Add the recombinant Vps34/Vps15 enzyme to initiate the reaction.

Start the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction at room temperature for a specified time (e.g., 20 minutes).

Stop the reaction by adding the stop solution.

Extract the lipids.

Spot the lipid extract onto a TLC plate.
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Develop the TLC plate in the running buffer to separate the phosphorylated product

(PI(3)P) from the unreacted ATP.

Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the

radiolabeled PI(3)P.

Quantify the band intensities to determine the extent of Vps34 inhibition by Sar405 and

calculate the IC50 value.

Autophagy Flux Assay by LC3 Western Blotting
This method assesses the effect of Sar405 on autophagic flux by monitoring the conversion of

LC3-I to LC3-II.

Materials:

Cell line of interest (e.g., HeLa, H1299)

Complete cell culture medium

Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

Sar405 (in DMSO)

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes

Transfer buffer and apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against LC3B
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Primary antibody for a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Plate cells and allow them to adhere overnight.

Treat cells with Sar405 at various concentrations or DMSO (vehicle control) under basal

(complete medium) or autophagy-inducing conditions (e.g., starvation with EBSS). A

parallel set of wells should be co-treated with a lysosomal inhibitor to block the

degradation of LC3-II.

Incubate for the desired time (e.g., 2-4 hours).

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.

Perform electrophoresis and transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again and apply the ECL substrate.

Image the blot using a chemiluminescence imaging system.
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Quantify the band intensities for LC3-II and the loading control. The accumulation of LC3-II

in the presence of a lysosomal inhibitor is indicative of autophagic flux. A decrease in this

accumulation with Sar405 treatment indicates inhibition of autophagy.[10]

GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay visualizes the formation of autophagosomes by

monitoring the localization of GFP-tagged LC3.

Materials:

Cells stably expressing GFP-LC3 (e.g., GFP-LC3 HeLa)

Complete cell culture medium

Starvation medium (e.g., EBSS)

Sar405 (in DMSO)

Lysosomal inhibitor (e.g., Hydroxychloroquine)

Paraformaldehyde (PFA) for fixing cells

DAPI for nuclear counterstaining

Fluorescence microscope or high-content imaging system

Procedure:

Seed GFP-LC3 expressing cells in glass-bottom dishes or multi-well plates.

Treat cells with Sar405 at various concentrations or DMSO under basal or autophagy-

inducing conditions (e.g., starvation). Co-treatment with a lysosomal inhibitor can be

included to enhance the visualization of autophagosomes.

Incubate for the desired time.

Wash cells with PBS and fix with 4% PFA.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b15604722?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_LC3_Turnover_Assay_with_Autophagy_IN_2.pdf
https://www.benchchem.com/product/b15604722?utm_src=pdf-body
https://www.benchchem.com/product/b15604722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Permeabilize the cells if needed and stain with DAPI.

Acquire images using a fluorescence microscope.

Quantify the number and/or area of GFP-LC3 puncta per cell. A diffuse GFP signal

indicates basal autophagy, while the formation of bright puncta signifies autophagosome

formation. A reduction in the number of puncta with Sar405 treatment indicates inhibition

of autophagy.[11]

Cell Proliferation Assay for Synergy with Everolimus
This assay determines the synergistic anti-proliferative effect of Sar405 and the mTOR

inhibitor, everolimus.

Materials:

Cancer cell line of interest (e.g., renal cancer cell lines ACHN, 786-O)

Complete cell culture medium

Sar405 (in DMSO)

Everolimus (in DMSO)

Cell viability reagent (e.g., MTT, CellTiter-Glo)

96-well plates

Plate reader

Procedure:

Seed cells in 96-well plates and allow them to attach.

Treat the cells with a matrix of concentrations of Sar405 and everolimus, both alone and in

combination. A vehicle control (DMSO) should be included. A "ray design" methodology

can be employed where the drugs are combined at a constant ratio of their ICx values.[7]

Incubate the cells for a specified period (e.g., 72 hours).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b15604722?utm_src=pdf-body
https://www.researchgate.net/publication/311980594_High-Throughput_Quantification_of_GFP-LC3_Dots_by_Automated_Fluorescence_Microscopy
https://www.benchchem.com/product/b15604722?utm_src=pdf-body
https://www.benchchem.com/product/b15604722?utm_src=pdf-body
https://www.benchchem.com/product/b15604722?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4502822/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the cell viability reagent and measure the signal according to the manufacturer's

instructions using a plate reader.

Calculate the percentage of cell growth inhibition for each treatment condition relative to

the vehicle control.

Analyze the data for synergy using software that calculates the Combination Index (CI),

where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates

antagonism.

Signaling Pathways and Visualizations
Sar405's inhibition of Vps34 has profound effects on cellular signaling, primarily impacting the

autophagy and endosomal trafficking pathways.

Autophagy Signaling Pathway
Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by

phosphorylating and inhibiting the ULK1 complex. During starvation or when mTOR is inhibited,

the ULK1 complex becomes active and phosphorylates components of the Vps34 complex

(Vps34, Beclin-1, Vps15, and ATG14L), leading to the production of PI(3)P and the initiation of

autophagosome formation. Sar405 directly inhibits Vps34, blocking this crucial step.
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Caption: Autophagy signaling pathway and the inhibitory action of Sar405.
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Experimental Workflow for Assessing Autophagy
Inhibition
A typical workflow to investigate the effect of Sar405 on autophagy involves cell culture,

treatment, and subsequent analysis using biochemical and imaging techniques.

Cell Culture
(e.g., HeLa, H1299)

Treatment:
- Sar405 (various conc.)

- Autophagy Inducer (e.g., Starvation)
- Lysosomal Inhibitor (optional)

Analysis

Western Blot
(LC3-I/II, p62)

Fluorescence Microscopy
(GFP-LC3 puncta)

Click to download full resolution via product page

Caption: Experimental workflow for studying Sar405's effect on autophagy.

Vps34 in Endosomal Trafficking
Vps34, in a complex with Beclin-1, Vps15, and UVRAG, is recruited to early endosomes where

it generates PI(3)P. This PI(3)P is crucial for the recruitment of effector proteins that mediate

the maturation of early endosomes into late endosomes and their subsequent fusion with

lysosomes. Sar405 disrupts this process by preventing PI(3)P production.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15604722?utm_src=pdf-body
https://www.benchchem.com/product/b15604722?utm_src=pdf-body-img
https://www.benchchem.com/product/b15604722?utm_src=pdf-body
https://www.benchchem.com/product/b15604722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Early Endosome

Vps34/Beclin-1/
Vps15/UVRAG

Recruits

PI(3)P
Produces

Sar405
Inhibits

Late Endosome
Promotes Maturation

Lysosome
Fuses with

Click to download full resolution via product page

Caption: Role of Vps34 in endosomal trafficking and its inhibition by Sar405.

Conclusion
Sar405 is a powerful and specific pharmacological tool for the investigation of Vps34-mediated

cellular processes. Its high selectivity allows for the dissection of the roles of Vps34 in

autophagy and endosomal trafficking with minimal off-target effects. The synergistic anti-

proliferative effects observed when combining Sar405 with mTOR inhibitors highlight its

potential for therapeutic applications in oncology.[6][7] The experimental protocols and

signaling pathway diagrams provided in this guide offer a solid foundation for researchers to

effectively utilize Sar405 in their studies and to further unravel the complex biology of Vps34.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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